molecular formula C22H23N3O B306717 N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide

N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide

Cat. No. B306717
M. Wt: 345.4 g/mol
InChI Key: HKLUGIJOVGMTIP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has low toxicity and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been shown to reduce the expression of inflammatory cytokines and inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its low toxicity and high selectivity towards cancer cells and viruses. However, its limited solubility in water and organic solvents can pose challenges in certain experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are several future directions for research on N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a promising chemical compound that has shown potential in various scientific research applications. Its low toxicity and high selectivity towards cancer cells and viruses make it a valuable tool for studying these diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is synthesized through the reaction of 4-isopropylbenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography or recrystallization.

Scientific Research Applications

N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antitumor, and antiviral activities. N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for steel.

properties

Product Name

N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2,8-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C22H23N3O/c1-14(2)18-10-8-17(9-11-18)13-23-25-22(26)20-12-19-7-5-6-15(3)21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+

InChI Key

HKLUGIJOVGMTIP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

SMILES

CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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